molecular formula C28H20BrCl2N3O4 B2907864 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392238-76-5

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No.: B2907864
CAS No.: 392238-76-5
M. Wt: 613.29
InChI Key: GWVKNXGLPZRUDT-UHFFFAOYSA-N
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Description

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H20BrCl2N3O4 and its molecular weight is 613.29. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazole derivative, while the second intermediate is a quinoline derivative. The two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2,4-dichlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-bromoacetophenone", "benzaldehyde", "2-nitrobenzaldehyde", "aniline", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "bromine", "sodium carbonate", "potassium hydroxide", "methyl iodide", "copper powder", "sodium borohydride", "acetic acid", "sulfuric acid", "nitric acid", "sodium nitrite", "sodium azide", "sodium methoxide", "sodium hydride", "4-phenyl-1H-quinolin-2-one" ], "Reaction": [ "Synthesis of 2,4-dichloro-3-formylpyrazole: 2,4-dichlorobenzaldehyde is reacted with hydrazine hydrate to form 2,4-dichloro-3-hydrazinylbenzaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 2,4-dichloro-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-5-yl)acrylic acid ethyl ester. This ester is then hydrolyzed to form 2,4-dichloro-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-5-yl)acetic acid.", "Synthesis of 6-bromo-2-oxo-4-phenylquinoline: 4-bromoacetophenone is reacted with benzaldehyde to form 4-bromo-α,α-diphenyl-α-hydroxyacetophenone. This intermediate is then reacted with 2-nitrobenzaldehyde to form 6-bromo-2-nitro-4-phenyl-3-(phenylhydroxy)quinoline. Reduction of the nitro group using copper powder and sodium borohydride followed by oxidation with sulfuric acid and nitric acid yields 6-bromo-2-oxo-4-phenylquinoline.", "Coupling of intermediates: 2,4-dichloro-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-5-yl)acetic acid is reacted with 6-bromo-2-oxo-4-phenylquinoline in the presence of acetic anhydride and sodium acetate to form the final product, 4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid." ] }

CAS No.

392238-76-5

Molecular Formula

C28H20BrCl2N3O4

Molecular Weight

613.29

IUPAC Name

4-[5-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H20BrCl2N3O4/c29-16-6-9-21-19(12-16)26(15-4-2-1-3-5-15)27(28(38)32-21)22-14-23(18-8-7-17(30)13-20(18)31)34(33-22)24(35)10-11-25(36)37/h1-9,12-13,23H,10-11,14H2,(H,32,38)(H,36,37)

InChI Key

GWVKNXGLPZRUDT-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=C(C=C(C=C5)Cl)Cl

solubility

not available

Origin of Product

United States

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